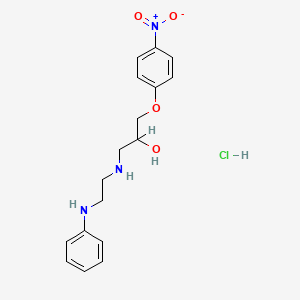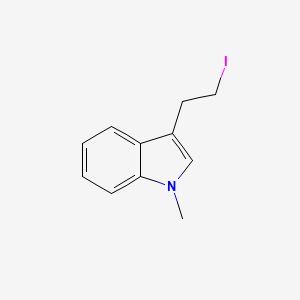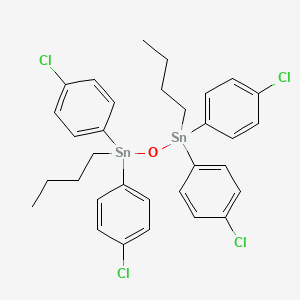
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol is an organic compound with a unique structure that includes an ethyl group, a trimethylsilyl group, and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hex-1-en-3-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
Protection of Alcohol Group: The alcohol group in hex-1-en-3-ol is protected by reacting it with trimethylsilyl chloride, forming the trimethylsilyl ether.
Addition of Ethyl Group: The ethyl group is introduced through a suitable alkylation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often using automated systems and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate specific biochemical pathways, leading to changes in cellular processes and responses.
Comparación Con Compuestos Similares
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol can be compared with other similar compounds, such as:
Hex-1-en-3-ol: Lacks the ethyl and trimethylsilyl groups, resulting in different chemical properties and reactivity.
Trimethylsilyl-protected alcohols: Share the trimethylsilyl group but differ in the rest of the molecular structure.
Ethyl-substituted alkenes: Contain the ethyl group but lack the trimethylsilyl protection.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
76436-89-0 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
4-ethyl-3-trimethylsilylhex-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-7-10(8-2)11(12,9-3)13(4,5)6/h9-10,12H,3,7-8H2,1-2,4-6H3 |
Clave InChI |
WJNRKOOXYJNVIL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C=C)(O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)


![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)



